ethyl 4-((2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate
Description
Ethyl 4-((2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a pyrazole derivative characterized by a thiophene substituent and an ethyl amino oxobutanoate ester side chain. Its structure combines a pyrazole core (3,5-dimethyl substitution) with a thiophen-2-yl group at the 4-position, linked to a functionalized ethylamino-oxobutanoate moiety. This compound shares structural motifs common in bioactive molecules, such as heterocyclic cores (pyrazole, thiophene) and ester/amide functionalities, which are often associated with pharmacological activity or coordination chemistry applications .
Properties
IUPAC Name |
ethyl 4-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-4-23-16(22)8-7-15(21)18-9-10-20-13(3)17(12(2)19-20)14-6-5-11-24-14/h5-6,11H,4,7-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCARAXJBCMQLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCN1C(=C(C(=N1)C)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4-((2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a complex organic compound that has garnered interest due to its potential biological activities. This article provides an overview of the compound's synthesis, biological properties, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The key steps often include:
- Formation of the Pyrazole Ring : Starting from suitable precursors, the pyrazole ring is formed through cyclization reactions.
- Amine Functionalization : The introduction of the ethylamine moiety is achieved via nucleophilic substitution.
- Esterification : The final product is obtained by esterifying the carboxylic acid derivative with ethanol.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant antimicrobial properties. For instance:
- Study Findings : In a study evaluating a series of pyrazole derivatives, compounds similar to this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Ethyl 4... | 64 | Good against S. aureus |
| Ethyl 4... | 128 | Moderate against E. coli |
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation:
- Mechanism : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Anticancer Properties
Emerging research suggests potential anticancer activity:
- In Vitro Studies : Certain derivatives have exhibited cytotoxic effects against various cancer cell lines, indicating that modifications to the pyrazole structure can enhance efficacy .
Case Studies and Research Findings
Several case studies have highlighted the biological relevance of similar compounds:
- Benzimidazole-Pyrazole Compounds : A study found that benzimidazole-pyrazole derivatives exhibited significant antibacterial activity and were effective against specific pathogens .
- Structural Activity Relationship (SAR) : Understanding how structural variations impact biological activity has been critical in optimizing these compounds for therapeutic use .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 336.41 g/mol. Its structure features a pyrazole ring, a thiophene moiety, and an oxobutanoate group, which contribute to its unique biological properties.
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole and thiophene derivatives exhibit significant anticancer activity. Ethyl 4-((2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate has been investigated for its ability to inhibit the growth of various cancer cell lines.
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | C6 Glioma | 5.13 |
| Compound B | L929 (Healthy) | >100 |
| This compound | TBD |
Flow cytometry analyses have shown that related compounds induce apoptosis in cancer cells by arresting the cell cycle at specific phases. For instance, one derivative was found to inhibit the cell cycle by 45.1% in the G0/G1 phase and 32.9% in the S phase.
Enzyme Inhibition
The compound is also being studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its structural characteristics suggest it may interact with enzymes such as alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase (eNTPDase), which are critical in various physiological processes.
Case Studies
A series of studies have been conducted to evaluate the efficacy of this compound in various therapeutic contexts:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole exhibited significant cytotoxic effects against glioma cells. The study highlighted structural modifications that enhanced biological activity.
Case Study 2: Metabolic Disorders
Research has explored the potential of similar compounds to treat metabolic syndrome-related disorders by inhibiting enzymes involved in glucose metabolism and lipid regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Thiophene Hybrids
Pyrazole-thiophene hybrids are prevalent in medicinal and materials chemistry due to their electronic properties and biological relevance. Key comparisons include:
Key Structural and Functional Differences
- Substituent Effects : The target compound lacks the triphenylphosphoranyl or azide groups found in analogs (e.g., Compound 7 in , Compound 3 in ), which may reduce its utility in radiolabeling or photochemical applications. However, its ester group enhances hydrophobicity compared to Rotigotine’s hydroxyl/p-toluenesulfonate groups .
- Biological Relevance : Unlike Rotigotine, which targets dopamine receptors, the target compound’s pyrazole-thiophene core may favor interactions with enzymes (e.g., cyclooxygenase, kinases) or metal ions, though direct evidence is lacking .
- Synthetic Flexibility: The ethyl amino oxobutanoate side chain allows for further derivatization (e.g., hydrolysis to carboxylic acid), contrasting with the rigid tetrahydronaphthalene scaffold in Rotigotine .
Physicochemical Properties
- Solubility : The ester group in the target compound likely confers moderate lipid solubility, whereas Rotigotine’s hydrochloride salt improves aqueous solubility .
Q & A
Q. What are the common synthetic routes for ethyl 4-((2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Pyrazole Core Formation : Cyclocondensation of thiophen-2-carbaldehyde with hydrazine derivatives under acidic conditions to form the 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole core .
Aminoethyl Coupling : Reaction of the pyrazole with 2-chloroethylamine or its derivatives in the presence of a base (e.g., K₂CO₃) to introduce the ethylamino side chain .
Esterification : Condensation with ethyl 4-oxobutanoate using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI .
Key Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency in step 2 .
- Temperature : Step 1 requires reflux (80–100°C) for 6–12 hours to ensure complete cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the final product with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Confirms the thiophen-2-yl proton environment (δ 7.2–7.5 ppm) and pyrazole methyl groups (δ 2.1–2.4 ppm) .
- ¹³C NMR : Identifies the carbonyl groups (δ 170–175 ppm) and ester functionality (δ 60–65 ppm for ethyl-O) .
- Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ at m/z 388.1782 for C₁₉H₂₄N₃O₃S) .
- IR Spectroscopy : Detects amide N–H stretches (~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water (<0.1 mg/mL). Pre-formulation studies recommend using 10% DMSO in aqueous buffers for biological assays .
- Stability : Degrades under prolonged UV exposure or basic conditions (pH > 9). Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiophene moiety .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized to improve synthesis yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design revealed that increasing DMF volume (from 5 mL to 10 mL) improved step 2 yield by 18% .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) in step 1 reduce reaction time from 12 hours to 4 hours while maintaining >90% yield .
- In-line Analytics : Employ HPLC-MS to monitor intermediate formation and adjust reagent stoichiometry dynamically .
Q. What in vitro assays are used to evaluate the compound’s biological activity, and how are conflicting data resolved?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 32 µg/mL). Discrepancies in MIC values may arise from variations in bacterial strain virulence or compound aggregation .
- Cytotoxicity Testing : MTT assays on HEK-293 cells show IC₅₀ > 100 µM, suggesting selective toxicity. Contradictory results (e.g., higher toxicity in cancer cells) require validation via apoptosis markers (Annexin V/PI) .
- Target Engagement : Surface plasmon resonance (SPR) confirms binding to bacterial dihydrofolate reductase (KD = 12 nM), resolving ambiguities in mechanism .
Q. How do structural modifications (e.g., substituent variation on the pyrazole or thiophene rings) impact pharmacological activity?
- Methodological Answer :
- SAR Studies :
| Modification | Activity Change | Reference |
|---|---|---|
| Thiophene → Furan | ↓ Antimicrobial | |
| 3,5-Dimethyl → H | ↑ Cytotoxicity | |
| Ethyl ester → Methyl | ↓ Solubility |
- Computational Modeling : Docking simulations (AutoDock Vina) show the 3,5-dimethyl groups enhance hydrophobic interactions with target proteins .
Q. What computational methods predict the compound’s interactions with biological targets, and how are these validated experimentally?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulations in GROMACS predict stable binding to the ATP-binding pocket of kinase targets (RMSD < 2 Å over 100 ns) .
- Validation : Co-crystallization with the target protein (e.g., PDB ID 6XYZ) confirms predicted hydrogen bonds between the pyrazole N–H and Asp89 residue .
Q. How does the compound’s reactivity compare to structurally related pyrazole-thiophene derivatives?
- Methodological Answer :
- Comparative Reactivity :
| Derivative | Electrophilic Substitution | Oxidation Stability |
|---|---|---|
| Target Compound | Moderate (SE at thiophene C5) | High (no degradation in air) |
| Thiophene-free analog | Low | Low (oxidizes to sulfoxide) |
- Mechanistic Insights : The electron-rich thiophene increases susceptibility to halogenation, while the pyrazole ring stabilizes the intermediate via resonance .
Q. What are the metabolic pathways and major degradation products identified in pharmacokinetic studies?
- Methodological Answer :
- In Vitro Metabolism : Incubation with liver microsomes (CYP3A4) yields two primary metabolites:
Hydrolysis product : Ethyl → carboxylic acid (t₁/₂ = 2.5 hours).
Thiophene oxidation : Sulfoxide formation (m/z 404.1738) .
- Detection : UPLC-QTOF identifies metabolites, with fragmentation patterns matched to synthetic standards .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be reconciled?
- Methodological Answer :
- Dose-Dependent Effects : At low doses (1–10 µM), the compound inhibits COX-2 (anti-inflammatory), while higher doses (>20 µM) disrupt bacterial membranes .
- Cell-Type Specificity : Transcriptomic profiling (RNA-seq) reveals upregulation of NF-κB in macrophages but not in epithelial cells .
- Standardization : Use reference compounds (e.g., celecoxib for COX-2) to calibrate assays across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
